![molecular formula C14H11BrO3S B6339358 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid CAS No. 365542-85-4](/img/structure/B6339358.png)

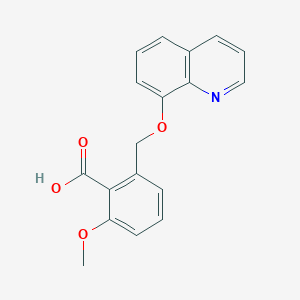

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

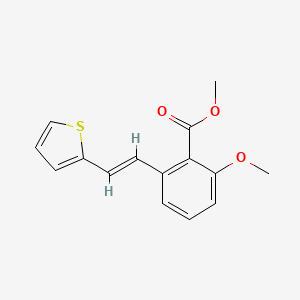

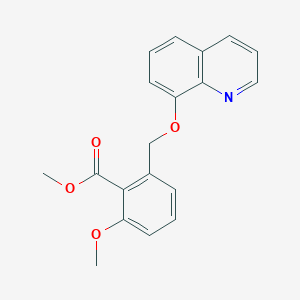

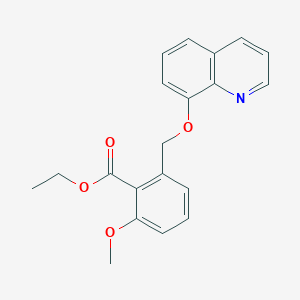

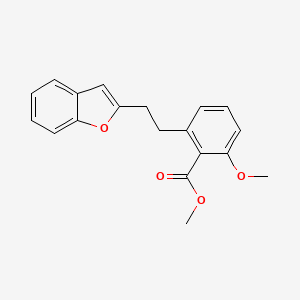

The compound is a benzoic acid derivative with a methoxy group at the 6-position and a vinyl-substituted bromothiophene at the 2-position . Thiophene is a five-membered ring with one sulfur atom, and bromothiophene indicates a thiophene ring with a bromine substitution . The vinyl group suggests a carbon-carbon double bond.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromine is a heavy atom that could contribute to the compound’s overall weight and density . The presence of both aromatic rings and a polar carboxylic acid group could influence its solubility properties.Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

- Suzuki Coupling Reactions : This compound serves as a valuable reactant in Suzuki coupling reactions. Researchers use it to construct complex organic molecules, including benzotriazole-containing organic sensitizers and meso-polyarylamide-BODIPY hybrids .

- Antiproliferative Effects : Scientists have explored amino pyridine-based inhibitors of mitotic kinase Nek2, which could have potential antiproliferative effects in cancer tumors. The compound’s structure plays a crucial role in these studies .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . SGLT2 is a protein in humans that plays a crucial role in glucose regulation.

Mode of Action

If it is indeed used in the synthesis of sglt2 inhibitors like canagliflozin , it may function by inhibiting the SGLT2 protein, reducing the reabsorption of glucose in the kidney and therefore lowering blood glucose levels.

Biochemical Pathways

The compound may affect the glucose metabolic pathway by inhibiting the SGLT2 protein, which is responsible for the majority of glucose reabsorption in the kidneys . This inhibition can lead to a decrease in blood glucose levels, which can be beneficial in the treatment of type 2 diabetes mellitus .

Result of Action

If it acts as an sglt2 inhibitor, it could lead to a decrease in blood glucose levels, which would be a desirable outcome in the treatment of type 2 diabetes mellitus .

Propriétés

IUPAC Name |

2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3S/c1-18-11-4-2-3-9(13(11)14(16)17)5-6-10-7-8-12(15)19-10/h2-8H,1H3,(H,16,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFWYIKNPGCAEI-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C=CC2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)